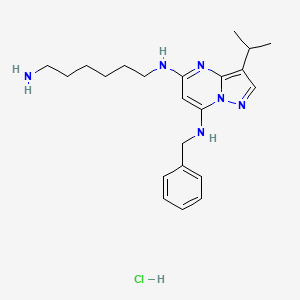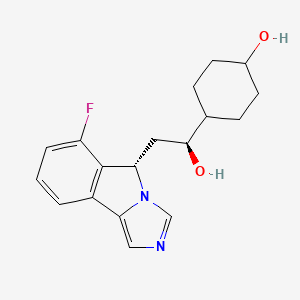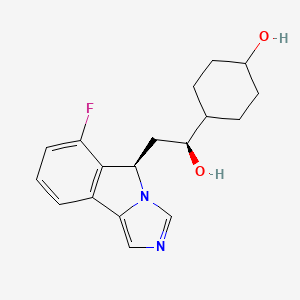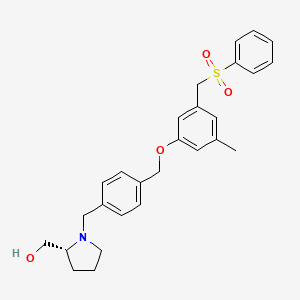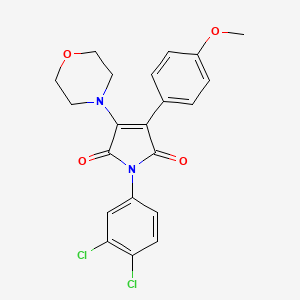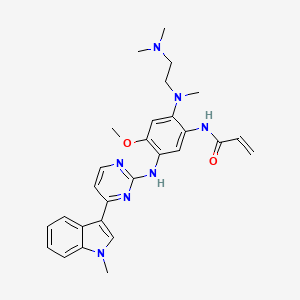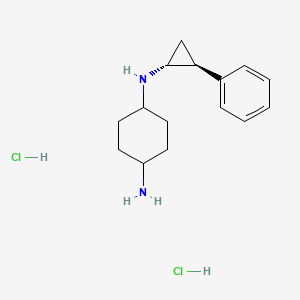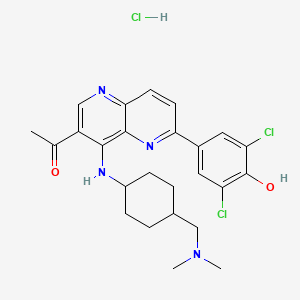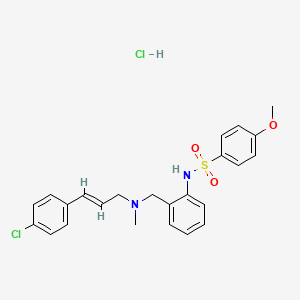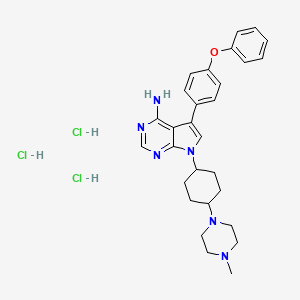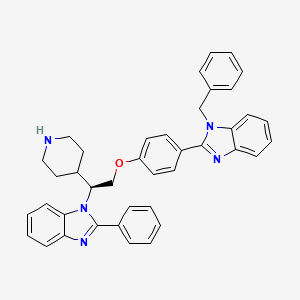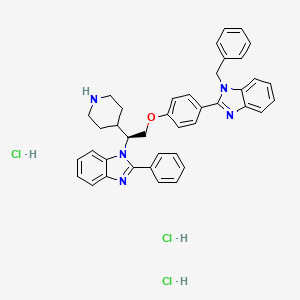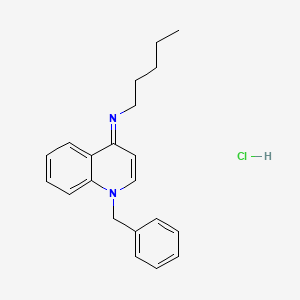
N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride
Vue d'ensemble
Description
Potent, non-peptide KV1.3 channel antagonist that preferentially binds to the C-type inactivated state of the channel (IC50 ~ 200 nM) . Inhibits KV1.4 with an IC50 of ~ 300 nM. Selective over KV1.1, KV1.2, KV1.5, KV1.6, KV3.1-4, and KV4.2.
Applications De Recherche Scientifique
Green and Efficient Synthesis Methods : Research shows advancements in green and efficient synthesis methods. Abdelmohsen and El-Ossaily (2015) describe a green method for synthesizing related compounds using environmentally friendly procedures, highlighting the importance of sustainable approaches in chemical synthesis (Abdelmohsen & El-Ossaily, 2015).
Catalytic Applications : The compound finds use in catalysis. Utsunomiya and Hartwig (2003) report on the ruthenium-catalyzed hydroamination of vinylarenes, a process relevant to the synthesis of complex amines, including those related to N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride (Utsunomiya & Hartwig, 2003).
Antimicrobial and Antifungal Agents : Kumar et al. (2011) synthesized 2-chloroquinoline derivatives as antimycotic agents, demonstrating the potential of quinoline derivatives in developing new antimicrobial compounds (Kumar, Bawa, Drabu, & Panda, 2011).
Cytotoxic Activity for Cancer Treatment : Kadrić et al. (2014) explored the cytotoxic activity of related compounds, indicating the potential of such chemicals in cancer research and treatment (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).
Development of New Medicinal Agents : Dola et al. (2016) synthesized novel 4-aminoquinoline derivatives for preclinical development against chloroquine-resistant malaria, showcasing the role of quinoline derivatives in addressing drug resistance in malaria treatment (Dola, Soni, Agarwal, Ahmad, Raju, Rashid, Wahajuddin, Srivastava, Haq, Dwivedi, Puri, & Katti, 2016).
Fluorescence Properties for Material Science Applications : The fluorescence properties of similar compounds have been investigated, which may have implications in material science and sensing technologies (Kadrić et al., 2014).
Corrosion Inhibition : Negm et al. (2012) investigated the use of similar compounds for corrosion inhibition, a crucial aspect in industrial applications (Negm, Badr, Aiad, Zaki, & Said, 2012).
Propriétés
IUPAC Name |
1-benzyl-N-pentylquinolin-4-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRISCAPZWLWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609671 | |
| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride | |
CAS RN |
185855-91-8 | |
| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



